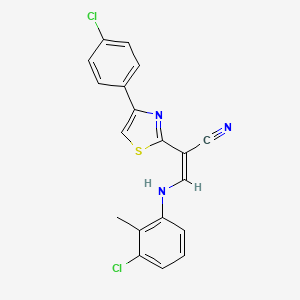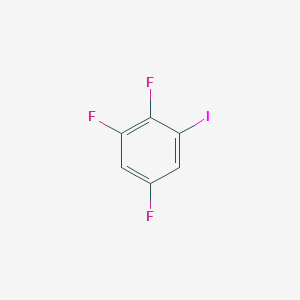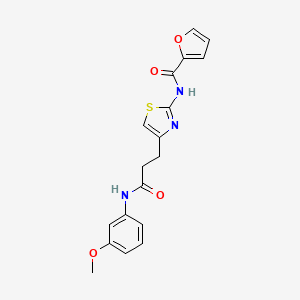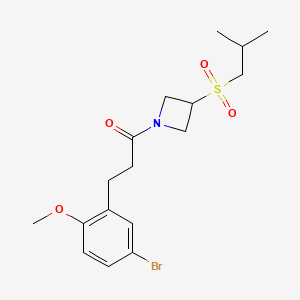
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Modification and Derivative Synthesis
The compound (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a versatile molecule that serves as a precursor in various chemical syntheses. Research has demonstrated its potential for modification into different derivatives with varied applications. For instance, reduction of similar (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been shown to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the compound's flexibility in synthesizing amino derivatives through reduction reactions (Frolov et al., 2005).
Antifungal and Antimicrobial Agents
Derivatives of this compound have been explored for their antifungal and antimicrobial properties. Synthesis of new heterocycles derived from acrylamide derivatives linked to indole moieties, similar in structure to (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, has shown potent antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Gomha & Abdel‐Aziz, 2012).
Optoelectronic and Photonic Applications
The structure of (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile offers potential for optoelectronic and photonic applications. Designed and synthesized thiophene dyes with similar acrylonitrile structures have demonstrated enhanced nonlinear optical limiting behavior, useful for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Cytotoxicity and Anticancer Research
Compounds structurally related to (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile have been evaluated for their cytotoxic potential. For example, acrylonitriles substituted at position 2 with benzimidazoles or triazoles and at position 3 with various substituted rings have shown in vitro cytotoxic potency on human cancer cell lines, providing a basis for anticancer drug development (Sa̧czewski et al., 2004).
Herbicidal Activity
Exploring the herbicidal activity, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates related to the chemical structure of interest have shown significant herbicidal activities, highlighting the potential of such compounds in agricultural applications (Wang et al., 2004).
properties
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-16(21)3-2-4-17(12)23-10-14(9-22)19-24-18(11-25-19)13-5-7-15(20)8-6-13/h2-8,10-11,23H,1H3/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBVRBYQPUGOJT-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[4-(benzyloxy)phenyl]-1-(4-benzylpiperazino)-2-propen-1-one](/img/structure/B2399489.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2399490.png)
![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)




![ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2399503.png)
![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2399505.png)

![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)